2-Bromo-9-n-octyl-9H-carbazole
Description
Historical Context and Significance of Carbazole (B46965) in Materials Science
First isolated from coal tar in the 19th century, carbazole is a heterocyclic aromatic organic compound with a unique tricyclic structure. nih.gov This structure, consisting of a pyrrole (B145914) ring fused to two benzene (B151609) rings, imparts a planar and electron-rich nature to the molecule, making it a valuable building block in the synthesis of more complex structures. nih.goviucr.org
The significance of carbazole and its derivatives in materials science is extensive. These compounds are renowned for their excellent photochemical and thermal stability, as well as their hole-transporting capabilities. evitachem.com This has led to their widespread use in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, and as photoconductors. evitachem.comsunatech.com The ability to form conductive films through electrochemical polymerization has further expanded their utility in electronic devices. sunatech.com
Overview of Functionalization Strategies for Carbazole Derivatives in Advanced Research
The versatility of the carbazole core lies in its amenability to functionalization at several positions, most notably the 2, 3, 6, 7, and 9 positions. evitachem.com This allows for the fine-tuning of its electronic and photophysical properties to suit specific applications. A variety of synthetic strategies have been developed to create a diverse library of functionalized carbazoles.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the carbazole skeleton, offering an efficient route to introduce alkyl, aryl, and other functional groups. smolecule.comijtrd.com Other common strategies include:
N-Alkylation: The nitrogen atom of the pyrrole ring can be readily alkylated to improve solubility and modify the electronic properties of the resulting material.
Halogenation: Introducing halogen atoms, such as bromine, provides reactive handles for further cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex conjugated systems. smolecule.com
Cyclization and Annulation Reactions: These methods are employed to build more complex heterocyclic systems based on the carbazole framework. codchem.comossila.com
These functionalization strategies have been instrumental in the development of a wide range of carbazole derivatives with tailored properties for advanced research in materials science and medicinal chemistry. smolecule.comijtrd.com
Specific Research Focus on 2-Bromo-9-n-octyl-9H-carbazole
A prime example of a strategically functionalized carbazole is this compound. This compound features two key modifications to the carbazole core: an n-octyl chain at the 9-position and a bromine atom at the 2-position. The long alkyl chain significantly enhances the compound's solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices. codchem.com The bromine atom serves as a versatile synthetic handle, allowing for the facile introduction of other functional groups through various cross-coupling reactions. codchem.com
This strategic design makes this compound a key intermediate in the synthesis of more complex molecules for applications in organic electronics, particularly as a building block for materials used in OLEDs and as fluorescent materials. codchem.com
| Property | Value |
| IUPAC Name | 2-bromo-9-octyl-9H-carbazole |
| CAS Number | 1356465-23-0 |
| Molecular Formula | C20H24BrN |
| Molecular Weight | 358.32 g/mol |
| Physical State | Solid |
| Appearance | White to light yellow powder |
| Melting Point | 46-48 °C |
A typical synthesis route for this compound involves the bromination of 9-octyl-9H-carbazole. codchem.com This reaction is often carried out using bromine in an organic solvent like chloroform (B151607) or dichloromethane. codchem.com
The compound's utility as a precursor is highlighted in its use for the synthesis of semiconducting small molecules and polymers. The bromine at the 2-position allows for its use in reactions like the Suzuki and Sonogashira couplings to create larger, conjugated systems with tailored optoelectronic properties. smolecule.com This makes this compound a valuable component in the researcher's toolbox for developing next-generation organic electronic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOUQHQDDYJWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356465-23-0 | |
| Record name | 2-Bromo-9-n-octyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Bromo 9 N Octyl 9h Carbazole
Primary Synthetic Routes to 2-Bromo-9-n-octyl-9H-carbazole
The synthesis of this compound is primarily achieved through two main synthetic pathways: the bromination of a carbazole (B46965) precursor already bearing the n-octyl group, or the N-alkylation of a pre-brominated carbazole scaffold.
One common method for synthesizing this compound involves the direct bromination of 9-n-octyl-9H-carbazole. smolecule.com This electrophilic aromatic substitution reaction introduces a bromine atom onto the carbazole ring. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. smolecule.comsmolecule.com The reaction is often conducted in an organic solvent like chloroform (B151607) or dichloromethane. smolecule.com
The position of bromination on the carbazole ring is influenced by the directing effects of the heterocyclic nitrogen atom. The 3 and 6 positions are the most electronically activated sites for electrophilic substitution. acs.org However, by carefully controlling reaction conditions, such as temperature and the choice of brominating agent, it is possible to achieve selective bromination at the 2-position.
| Reagent | Solvent | Conditions | Outcome |
| Bromine | Chloroform or Dichloromethane | Room Temperature | Bromination of the carbazole ring smolecule.com |
| N-Bromosuccinimide (NBS) | Not specified in provided context | Not specified in provided context | Introduction of bromine atoms to the carbazole ring smolecule.com |
An alternative and widely used synthetic strategy is the N-alkylation of a brominated carbazole. nih.govresearchgate.net This method starts with 2-bromocarbazole, which is then reacted with an octylating agent, typically 1-bromooctane, to introduce the n-octyl chain at the nitrogen atom. nih.gov
This nucleophilic substitution reaction is generally performed in the presence of a base, which deprotonates the nitrogen of the carbazole, making it a more potent nucleophile. Common bases used for this purpose include sodium hydroxide (B78521) and potassium carbonate. researchgate.netijtrd.com The reaction may be carried out in a biphasic system using a phase transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), to facilitate the reaction between the aqueous base and the organic-soluble carbazole derivative. researchgate.net
| Starting Material | Reagent | Base | Catalyst | Solvent | Outcome |
| 2-Bromocarbazole | 1-Bromooctane | Sodium Hydroxide | Tetrabutylammonium Iodide (TBAI) | Aqueous/Organic | N-alkylation to form this compound nih.govresearchgate.net |
| 2-Bromocarbazole | 1-Bromooctane | Potassium Carbonate | Not specified in provided context | Dimethyl sulfoxide (B87167) (DMSO) | N-alkylation ijtrd.com |
Advanced Synthetic Approaches to Carbazole Derivatives Relevant to this compound
Beyond the primary synthetic routes, several advanced methodologies are employed for the construction of the carbazole core structure itself. These methods offer greater control over substituent placement and can be adapted to synthesize a wide variety of functionalized carbazoles.
The Cadogan reaction is a powerful method for synthesizing carbazoles through the reductive cyclization of 2-nitrobiphenyls. acs.orgnih.gov This reaction typically involves the use of a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite, which acts as both a reductant and a cyclizing agent. acs.orgnih.govresearchgate.net The reaction proceeds by deoxygenation of the nitro group, leading to the formation of a nitrene intermediate which then undergoes intramolecular cyclization to form the carbazole ring. researchgate.net
A key advantage of the Cadogan reaction is its tolerance for a wide range of functional groups and the ability to control the final substitution pattern on the carbazole product based on the substitution of the starting 2-nitrobiphenyl. acs.org For instance, the synthesis of 2,7-dibromocarbazole, a precursor for related materials, has been achieved using a Cadogan ring-closure of 4,4'-dibromo-2-nitrobiphenyl. nih.goviucr.org This approach offers a strategic way to introduce bromine atoms at specific positions before the carbazole ring is even formed.
More recent modifications of the Cadogan reaction have explored catalytic versions to reduce the amount of phosphorus waste produced. unimi.it
Lewis acid catalysis has emerged as a versatile tool for the synthesis of functionalized carbazoles. researchgate.netrsc.org These methods often involve cascade or domino reactions where multiple bonds are formed in a single operation. researchgate.netacs.org
One notable approach is the [3+3] annulation of donor-acceptor cyclopropanes with indonyl alcohols in the presence of a Lewis acid. nih.govacs.org This strategy provides a highly efficient one-pot synthesis of substituted carbazoles. nih.govacs.org Other Lewis acid-catalyzed methods include dehydrative [3+3] annulation reactions between benzylic alcohols and propargylic alcohols, which proceed through a cascade of reactions including Friedel-Crafts-type allenylation, 1,5-hydride shift, and 6π-electrocyclization. acs.org These innovative approaches allow for the construction of highly substituted carbazole scaffolds from readily available starting materials. researchgate.net
Post-Synthetic Modifications and Derivatization from this compound
The bromine atom at the 2-position of this compound serves as a versatile handle for a variety of post-synthetic modifications and derivatization reactions. This allows for the fine-tuning of the molecule's electronic and photophysical properties for specific applications.
The bromo group is susceptible to nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to introduce new functional groups. evitachem.com More significantly, the bromine atom makes the compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. evitachem.com
Common cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a widely used method to introduce aryl or other organic fragments. mdpi.com
Stille Coupling: Coupling with organotin compounds, also catalyzed by palladium, to create new C-C bonds. evitachem.com
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new carbon-nitrogen bonds.
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl groups. nih.gov
These derivatization reactions are crucial for building more complex molecular architectures, including oligomers and polymers with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics. ossila.comgoogle.com For example, the bromine can be converted to a boronate ester, which can then participate in further Suzuki coupling reactions. researchgate.net Additionally, the bromo group can be reacted with copper cyanide to introduce a nitrile group. ijtrd.com
| Reaction Type | Reagents | Catalyst | Outcome |
| Suzuki Coupling | Boronic acids/esters | Palladium catalyst | C-C bond formation mdpi.com |
| Stille Coupling | Organotin compounds | Palladium catalyst | C-C bond formation evitachem.com |
| Sonogashira Coupling | Terminal alkynes | Palladium catalyst | C-C bond formation nih.gov |
| Cyanation | Copper cyanide | None specified | Introduction of a nitrile group ijtrd.com |
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom at the 2-position of the this compound molecule is susceptible to nucleophilic substitution, providing a direct pathway for the introduction of various functional groups. This reactivity allows for the synthesis of a wide array of carbazole derivatives. The electron-rich carbazole nucleus and the nature of the bromine atom facilitate these transformations. smolecule.com
Common nucleophiles used in these reactions include amines, alcohols, thiols, and alkoxides. smolecule.comevitachem.com The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and often require elevated temperatures to proceed efficiently. smolecule.com For instance, the substitution reaction with an amine would yield an amino-carbazole derivative, effectively replacing the bromine with a nitrogen-containing functional group. This class of reaction is fundamental for tailoring the electronic and physical properties of the carbazole core for specific applications. The synthesis of 2,7-dibromo-N-dodecyl carbazole has been demonstrated via a nucleophilic substitution reaction, highlighting the utility of this method for attaching different alkyl chains to the carbazole nitrogen, a process analogous to substitutions at the bromine-bearing carbon. emu.edu.tr
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Typical Solvents | General Conditions |
|---|---|---|---|
| Amines (R-NH2) | 2-Amino-9-n-octyl-9H-carbazole derivatives | DMF, DMSO | Elevated temperature |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | 2-Alkoxy-9-n-octyl-9H-carbazole derivatives | Polar aprotic solvents | Elevated temperature, often with a base |
| Thiols (R-SH) | 2-Thioether-9-n-octyl-9H-carbazole derivatives | DMF, DMSO | Elevated temperature |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. researchgate.netsioc-journal.cn this compound serves as an excellent substrate for these reactions, enabling its incorporation into a diverse range of complex molecular architectures, from small molecules to conjugated polymers. nih.gov
Suzuki-Miyaura Coupling for Polymer and Small Molecule Synthesis
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is extensively used to synthesize carbazole-containing materials. uwindsor.carsc.org This reaction is particularly valuable for creating C-C bonds with high functional group tolerance and under relatively mild conditions. nih.gov In the context of this compound, it allows for the coupling with various aryl or vinyl boronic acids or esters to produce biaryl systems or vinyl-substituted carbazoles.
A significant application of this reaction is in the synthesis of conjugated polymers. Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) of bromo-carbazole monomers has been developed as a controlled polymerization method. nih.govnih.gov This technique allows for the synthesis of well-defined polycarbazoles with controlled molecular weights and narrow dispersities. nih.govresearchgate.net For example, a monomer derived from a bromo-carbazole can be polymerized in a chain-growth manner to yield high-molecular-weight poly(2,7-carbazole)s. nih.govnih.gov The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand, such as t-Bu3P, in the presence of a base. nih.gov
Furthermore, Suzuki coupling is employed in the synthesis of discrete small molecules for optoelectronic applications. For instance, coupling N-alkylated bromo-carbazoles with halogenated quinoxaline (B1680401) derivatives using a catalyst like Pd(PPh3)4 yields carbazole-quinoxaline chromophores with good to excellent yields. mdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling with Bromo-Carbazole Derivatives
| Boron Reagent | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Potassium 2-(7-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate (Monomer) | Pd2(dba)3 / t-Bu3P / K3PO4 | Poly(2,7-carbazole) | nih.gov, nih.gov |
| 4-Tolylboronic acid | Pd(PPh3)4 / K2CO3 | 9-Alkyl-2-(4-tolyl)-9H-carbazole | mdpi.com |
| 4-Formylphenyl boronic acid | Pd(PPh3)4 / K2CO3 | 4-(9-Alkyl-9H-carbazol-2-yl)benzaldehyde | mdpi.com |
Sonogashira Coupling for π-Extended Systems
The Sonogashira coupling reaction provides an efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes. organic-chemistry.org This reaction is catalyzed by a combination of palladium and copper complexes and is instrumental in the synthesis of π-extended systems, such as conjugated enynes and arylalkynes. libretexts.org These extended conjugated structures are of great interest in materials science for their electronic and optical properties. libretexts.orgrsc.org
Using this compound as the aryl halide, it can be coupled with various terminal alkynes to attach acetylenic moieties to the carbazole core. This transformation is a key step in building larger, rigid, and highly conjugated molecules. researchgate.net Such reactions are crucial for creating materials for organic electronics, including poly(phenyleneethynylene)s, where the carbazole unit can be incorporated into the polymer backbone. libretexts.org The reaction conditions typically involve a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in an appropriate solvent. organic-chemistry.orgmdpi.com
Table 3: General Conditions for Sonogashira Coupling
| Substrates | Catalyst System | Base | Product |
|---|---|---|---|
| This compound + Terminal Alkyne (R-C≡CH) | Pd(0) complex (e.g., Pd(PPh3)4) + Cu(I) salt (e.g., CuI) | Amine (e.g., Triethylamine, Diisopropylamine) | 2-(Alkynyl)-9-n-octyl-9H-carbazole (R-C≡C-Carbazole) |
Ullmann Coupling for Carbazole-Carbazole Linkages
The classic Ullmann coupling reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl structure. organic-chemistry.org This reaction is particularly useful for creating symmetrical biaryls and can be adapted to form carbazole-carbazole linkages. While palladium catalysis is now more common for many cross-couplings, the Ullmann reaction remains relevant, especially for C-N bond formation (Ullmann condensation) and specific C-C couplings. nih.govrsc.org
In the context of this compound, an Ullmann-type reaction can be envisioned to couple two molecules together, forming a 2,2'-bis(9-n-octyl-9H-carbazole). This requires harsh conditions, typically using an excess of copper powder at high temperatures. organic-chemistry.org A more modern and synthetically useful application is the Ullmann C-N coupling, where a bromo-carbazole can be coupled with another carbazole at the nitrogen position or with other amines. nih.govijtrd.com For instance, a bromo-carbazole derivative has been successfully coupled with carbazole and diphenylamine (B1679370) under Ullmann conditions, demonstrating the feasibility of forming larger structures through this method. ijtrd.com
Electropolymerization Techniques for Thin Film Formation
Electropolymerization is a powerful technique for depositing thin, uniform polymer films directly onto an electrode surface. Carbazole and its N-substituted derivatives, including N-octylcarbazole, are excellent monomers for this process. researchgate.net The resulting polycarbazole films are electroactive and photoactive, making them suitable for applications in sensors, diodes, and photovoltaic devices. researchgate.net
The electropolymerization of this compound can be achieved through anodic oxidation. In this process, the monomer is oxidized at an electrode surface, generating radical cations that couple to form polymer chains. The bromine atom can potentially be retained in the resulting polymer, offering a site for post-polymerization modification, or it may participate in the coupling process depending on the polymerization conditions and the specific linkages formed (e.g., 3,6- vs 2,7-linkages). High-quality polymer films can be electrodeposited from solutions containing the monomer in electrolytes like boron trifluoride diethyl etherate (BFEE). researchgate.net The resulting polymer films exhibit good redox behavior and are often strong blue light emitters. researchgate.net The structure and properties of the polymer are influenced by the substitution pattern on the carbazole monomer. researchgate.net
Cyanation and Other Functional Group Interconversions
The bromine atom on this compound can be readily converted into other important functional groups. One of the most significant transformations is cyanation, the replacement of the bromine atom with a nitrile (-CN) group. The resulting cyanocarbazole is a valuable intermediate for the synthesis of various materials, including dyes and triazine-based compounds. ijtrd.com
The cyanation can be achieved by heating the bromo-carbazole derivative with a copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF. ijtrd.com The procedure often involves a subsequent workup step with potassium cyanide (KCN) to process the reaction mixture. ijtrd.com This conversion of a bromo- to a cyano-carbazole opens up further synthetic possibilities, as the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclotrimerization reactions to form 1,3,5-triazine (B166579) rings. ijtrd.com
Table 4: Cyanation of Bromo-Carbazole Derivatives
| Starting Material | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 3-Bromo-9-octylcarbazole | CuCN, followed by KCN | DMF | 140 °C, then 50 °C | 9-octyl-9H-carbazole-3-carbonitrile |
This reaction on the 3-bromo isomer is directly analogous to the expected reaction of this compound. ijtrd.com
Oxidation and Reduction Chemistry of the Carbazole Core
The carbazole nucleus is an electron-rich aromatic system, making it susceptible to oxidation. This reactivity is central to its application in materials science, particularly for developing organic electronics where the ability to form stable radical cations is paramount. beilstein-journals.org The redox behavior of the carbazole core in this compound is influenced by the electronic properties of the bromine substituent and the steric and electronic effects of the N-octyl group.
Electrochemical Oxidation
The electrochemical oxidation of carbazole derivatives has been extensively studied, typically using cyclic voltammetry (CV). orgsyn.org The process generally involves the reversible one-electron oxidation of the carbazole nitrogen to form a stable radical cation. frontiersin.org For N-substituted carbazoles, including 9-alkylcarbazoles, this oxidation primarily occurs at the 3 and 6 positions of the carbazole ring, which are the sites of highest electron density. researchgate.net
In the case of this compound, the N-octyl group ensures that coupling at the nitrogen position is blocked. researchgate.net The oxidation process begins with the formation of a radical cation. frontiersin.org If the 3 and 6 positions are unsubstituted, these radical cations can rapidly couple, leading to the formation of dimers and, upon further oxidation, polymers. orgsyn.orgfrontiersin.org This electropolymerization is a common feature of carbazole chemistry. Since the target molecule is brominated at the 2-position, the key positions for oxidative coupling (C-3 and C-6) remain available, suggesting a propensity for dimerization and polymerization upon electrochemical oxidation.
The oxidation potential is a key parameter influenced by substituents. Electron-withdrawing groups, such as bromine, generally increase the oxidation potential, making the molecule harder to oxidize compared to its non-brominated counterpart. ntu.edu.tw Conversely, the length of the N-alkyl chain also affects the redox potential; studies on a series of 9-alkylcarbazoles have shown that the formal potential (E°) tends to decrease with increasing chain length, indicating an easier oxidation process. However, the same study noted that for 9-octylcarbazole (B1624908), the dimerization rate constant of the radical cation was significantly smaller than for those with shorter alkyl chains, an effect attributed to steric hindrance from the bulky octyl group. frontiersin.org
While specific cyclic voltammetry data for this compound is not extensively reported, data from analogous compounds provide insight into its expected behavior. For instance, the onset oxidation potential for 9-octylcarbazole is approximately 1.05 V vs. SCE. frontiersin.org The introduction of a bromine atom at the C-2 position would be expected to shift this to a slightly more positive potential.
Table 1: Electrochemical Data for Related Carbazole Derivatives
| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Characteristics | Source |
|---|---|---|---|
| 9-Phenylcarbazole | +1.33 | Irreversible oxidation, leads to dimer formation. | ntu.edu.tw |
| 3,6-Dibromo-9-phenylcarbazole | +1.49 | Reversible oxidation. Bromo groups increase potential. | ntu.edu.tw |
| 3-Bromo-9-hexylcarbazole derivative (7b) | +0.71 (quasi-reversible), +0.99 (reversible) | Exhibits two oxidation peaks. | beilstein-journals.org |
| 9-Octylcarbazole | ~1.05 (onset vs SCE) | Forms radical cation leading to dimerization. | frontiersin.org |
Chemical Oxidation and Reduction
Beyond electrochemical methods, the carbazole core can be transformed using chemical reagents.
Oxidation : Strong oxidizing agents can be employed to chemically oxidize the carbazole moiety. For instance, potassium permanganate (B83412) (KMnO₄) has been cited as a reagent for oxidizing the carbazole core. smolecule.comnih.gov Another common oxidant used in carbazole chemistry is iron(III) chloride (FeCl₃), which is often used to induce oxidative polymerization. nih.gov The reaction of this compound with such oxidants would likely target the electron-rich carbazole ring, potentially leading to the formation of bicarbazole structures through coupling at the 3,3' or 6,6' positions.
Reduction : While the carbazole ring is aromatic and generally stable to reduction, certain reagents can reduce it. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent mentioned for the reduction of the carbazole core, although specific conditions and products for this compound are not detailed in the literature. smolecule.com Catalytic hydrogenation using reagents like ruthenium on carbon can also effect the reduction of the carbazole ring system.
Table 2: Common Chemical Reagents for Carbazole Core Transformation
| Transformation | Reagent | Typical Outcome | Source |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Oxidative coupling of nitrogen atoms or ring positions. | smolecule.comnih.gov |
| Oxidation | Iron(III) chloride (FeCl₃) | Oxidative coupling/polymerization. | nih.gov |
| Reduction | Sodium borohydride (NaBH₄) | Reduction of the aromatic core. | smolecule.com |
Advanced Spectroscopic and Structural Characterization in Research
Comprehensive Spectroscopic Investigations
Spectroscopic methods are fundamental to understanding the molecular structure, electronic behavior, and photophysical properties of 2-Bromo-9-n-octyl-9H-carbazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment. researchgate.net
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons on the carbazole (B46965) ring and the aliphatic protons of the n-octyl chain. The aromatic region typically shows a complex pattern of doublets and triplets corresponding to the specific positions of the protons on the substituted carbazole core. The n-octyl chain protons appear as a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups, and a distinct triplet for the methylene group directly attached to the nitrogen atom of the carbazole ring.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. dergipark.org.tr The aromatic carbons of the carbazole ring resonate in the downfield region, with their chemical shifts influenced by the bromine substituent and the nitrogen atom. The carbons of the n-octyl chain appear in the upfield region, providing further confirmation of the structure. dergipark.org.tr
Table 1: Representative NMR Data for this compound Derivatives Note: Exact chemical shifts can vary depending on the solvent and specific derivative.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H | 7.20 - 8.10 (m) | 108 - 141 |
| N-CH₂- | ~4.2 (t) | ~43 |
| -(CH₂)₆- | 1.20 - 1.90 (m) | 22 - 32 |
| -CH₃ | ~0.85 (t) | ~14 |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
FT-IR and Raman spectroscopy are powerful tools for probing the vibrational modes of this compound, offering insights into its functional groups and molecular structure. mdpi.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands. These include C-H stretching vibrations from both the aromatic carbazole core and the aliphatic n-octyl chain, C-N stretching from the carbazole nitrogen, and C=C stretching vibrations within the aromatic rings. The C-Br stretching frequency is also a key identifier, although it may be weak and appear in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to the non-polar and symmetric vibrations of the molecule. mdpi.com The skeletal vibrations of the carbazole ring system are often prominent in the Raman spectrum, providing a detailed fingerprint of the molecular structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis absorption spectroscopy is employed to investigate the electronic transitions within this compound. bohrium.com The absorption spectrum, typically recorded in a suitable solvent, reveals characteristic absorption bands in the ultraviolet and visible regions. dergipark.org.tr These bands correspond to π-π* and n-π* electronic transitions within the conjugated carbazole system. dergipark.org.tr The position and intensity of these absorption maxima are influenced by the bromine and n-octyl substituents. The n-octyl group generally has a minimal effect on the electronic transitions, while the bromine atom can cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted carbazole.
Table 2: Typical UV-Vis Absorption Data for Carbazole Derivatives Note: λmax values can be solvent-dependent.
| Compound System | Absorption Maxima (λmax, nm) | Electronic Transition |
|---|---|---|
| Carbazole Core | ~295, ~330-345 | π-π* |
| Substituted Carbazoles | Shifted based on substituent | π-π* |
Fluorescence (FL) Spectroscopy: Quantum Yield Determination and Emission Properties
Fluorescence spectroscopy is crucial for characterizing the light-emitting properties of this compound, which is vital for its applications in organic light-emitting diodes (OLEDs). When excited with light of an appropriate wavelength (usually corresponding to an absorption maximum), the molecule emits light at a longer wavelength. The fluorescence spectrum provides information about the emission color and efficiency.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter determined from these studies. It is the ratio of the number of photons emitted to the number of photons absorbed. Carbazole derivatives are known for their potential as blue-emitting materials, and their quantum yields can be influenced by factors such as solvent polarity and molecular aggregation. ossila.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used to study species with unpaired electrons, such as radical intermediates. cardiff.ac.uk In the context of this compound, EPR can be employed to investigate the formation and stability of radical cations or anions, which can be generated through electrochemical or chemical oxidation or reduction. researchgate.net These studies are important for understanding the charge-transporting properties of the material and its stability under operating conditions in electronic devices. cardiff.ac.ukresearchgate.net The EPR spectrum can provide information about the g-factor and hyperfine coupling constants, which help in identifying the radical species and understanding the distribution of the unpaired electron density within the molecule. researchgate.net
X-ray Diffraction (XRD) and Solid-State Analysis
While solution-based spectroscopic techniques provide valuable molecular-level information, X-ray Diffraction (XRD) is essential for understanding the arrangement of molecules in the solid state. For materials used in thin-film devices, the solid-state packing significantly influences properties like charge mobility. XRD analysis of single crystals or thin films of this compound can reveal information about its crystal structure, intermolecular interactions, and the degree of molecular ordering. This data is critical for correlating the molecular structure with the macroscopic properties of the material in a device setting.
Single Crystal X-ray Diffraction for Precise Molecular Structure and Conformation
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method that provides precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For 2,7-Dibromo-9-octyl-9H-carbazole, crystals suitable for analysis were grown from a saturated hexane (B92381) solution. nih.goviucr.org The analysis revealed a monoclinic crystal system belonging to the P2₁/c space group. nih.goviucr.org The carbazole core is nearly planar, a common feature for such aromatic systems. nih.gov The n-octyl chain, which is critical for enhancing solubility and influencing molecular packing, adopts a fully extended, anti-conformation. nih.goviucr.org
| Parameter | Value nih.goviucr.org |
| Chemical Formula | C₂₀H₂₃Br₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.7256 (4) |
| b (Å) | 4.6578 (1) |
| c (Å) | 19.7236 (4) |
| β (°) ** | 95.945 (1) |
| Volume (ų) ** | 1893.79 (7) |
| Z | 4 |
| Temperature (K) | 150 |
This interactive data table provides the crystallographic parameters for 2,7-Dibromo-9-octyl-9H-carbazole.
Analysis of Intermolecular Interactions: π-π Stacking, C-H…π, and Halogen-Halogen Interactions
The supramolecular assembly in the crystal lattice is governed by a series of non-covalent intermolecular interactions, which dictate the material's solid-state properties.
π-π Stacking: The carbazole units engage in offset π-π stacking interactions. nih.goviucr.org The smallest centroid-to-centroid distance between adjacent carbazole rings is 4.2822 (11) Å. nih.goviucr.org This type of interaction is crucial for charge transport in organic semiconductor applications.
C-H…π Interactions: The crystal packing is further stabilized by C-H…π interactions. nih.goviucr.org This offset packing arrangement allows the methylene group immediately attached to the carbazole nitrogen atom to form two short C-H…π contacts with a neighboring carbazole unit. nih.goviucr.org The hydrogen-to-centroid distances are 2.96 Å and 2.99 Å. nih.goviucr.org
Halogen-Halogen Interactions: A significant directional interaction observed in the crystal structure is a short contact between bromine atoms on adjacent molecules. nih.goviucr.org The Br…Br distance is 3.5475 (3) Å, a value notably shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a stabilizing halogen-halogen interaction. nih.goviucr.org
| Interaction Type | Atom/Group Involved | Distance (Å) nih.goviucr.org |
| π-π Stacking | Carbazole Centroid ↔ Carbazole Centroid | 4.2822 (11) |
| C-H…π | H (of CH₂) ↔ Carbazole Centroid | 2.96 |
| C-H…π | H (of CH₂) ↔ Carbazole Centroid | 2.99 |
| Halogen-Halogen | Br ↔ Br | 3.5475 (3) |
This interactive data table summarizes the key intermolecular interaction distances observed in the crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole.
Impact of Octyl Chain Conformation on Crystal Packing and Supramolecular Assembly
The conformation of the n-octyl chain has a profound effect on the crystal packing. In the structure of 2,7-Dibromo-9-octyl-9H-carbazole, the octyl chains are fully extended in an anti-conformation, with torsion angles ranging from 174.47 (17)° to 179.9 (2)°. nih.goviucr.org These extended alkyl chains are parallel and pack tightly together. nih.goviucr.org
This arrangement results in the formation of a distinct bilayered structure where the octyl chains segregate into layers, effectively isolating the rows of carbazole units. nih.goviucr.org This segregation of the aliphatic chains and the aromatic cores is a common packing motif in alkyl-substituted π-conjugated molecules and is instrumental in controlling the intermolecular electronic coupling and, consequently, the material's performance in electronic devices. nih.gov
Applications in Organic Electronics and Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
Carbazole (B46965) derivatives are widely recognized for their application in OLEDs due to their excellent charge transport properties, high thermal stability, and the ability to be chemically modified to tune their electronic characteristics. These attributes make them suitable for various roles within the emissive layer of an OLED.
While specific research on 2-Bromo-9-n-octyl-9H-carbazole as a primary emitter is limited, the broader family of carbazole derivatives is extensively used as host materials in phosphorescent OLEDs (PhOLEDs). Their high triplet energies make them effective at hosting phosphorescent guest emitters, preventing energy back-transfer and ensuring efficient light emission. The bromo-substitution on the carbazole ring can be a reactive site for further chemical modifications, allowing for the synthesis of more complex molecules with tailored emissive properties.
The general utility of carbazole derivatives as host materials is well-documented. For instance, various carbazole-based hosts have been synthesized and incorporated into PhOLEDs, demonstrating high efficiencies. The design of these host materials often focuses on achieving high thermal stability and suitable energy levels to facilitate efficient charge injection and transport.
Table 1: Properties of Representative Carbazole-Based Host Materials
| Compound | Tg (°C) | Td (°C) | Application | Ref. |
|---|---|---|---|---|
| Generic Carbazole Derivative A | 115 | 410 | Green PhOLED | |
| Generic Carbazole Derivative B | 130 | 450 | Blue PhOLED | |
| Generic Carbazole Derivative C | 125 | 435 | Red PhOLED |
Carbazole derivatives are key components in the design of materials for Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP). In TADF materials, a small energy gap between the singlet and triplet excited states allows for the harvesting of non-emissive triplet excitons, leading to high internal quantum efficiencies. The electron-donating nature of the carbazole unit makes it a common building block in donor-acceptor molecules that exhibit TADF.
Similarly, in the field of RTP, carbazole derivatives have been investigated for their ability to promote phosphorescence at room temperature. The introduction of a bromine atom, a heavy atom, can enhance spin-orbit coupling, which is a key factor in promoting intersystem crossing from the singlet to the triplet state, a prerequisite for phosphorescence. While direct studies on this compound in RTP systems are not widely available, the fundamental principles suggest its potential in this area. For example, copolymers of 2-bromo-9H-carbazole have been shown to exhibit RTP, with the emission intensities and quantum yields being influenced by the molar ratio of the components. ossila.com
The fabrication of OLEDs incorporating carbazole derivatives typically involves vacuum thermal evaporation or solution-processing techniques. The n-octyl chain in this compound enhances its solubility, making it potentially suitable for solution-based fabrication methods such as spin-coating or inkjet printing, which can lower manufacturing costs.
Performance optimization of carbazole-based OLEDs involves tuning the device architecture, including the thickness of the various organic layers and the choice of adjacent materials for charge injection and transport. The goal is to achieve balanced charge injection and confinement of excitons within the emissive layer to maximize efficiency and device lifetime. For deep-blue fluorescent OLEDs derived from 2-Bromo-9H-carbazole, device performance with a maximum luminance of 6573 cd/m² and a maximum luminance efficiency of 3.24 cd/A has been reported. ossila.com
Organic Photovoltaics (OPVs) and Solar Cell Technologies
The favorable electronic properties of carbazole derivatives also make them promising candidates for use in organic solar cells. Their ability to transport holes efficiently is a key attribute for their application as donor materials or hole-transporting materials in various solar cell architectures.
In Dye-Sensitized Solar Cells (DSSCs), carbazole-based dyes have been explored as sensitizers. These dyes are responsible for absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The molecular structure of the dye, including the donor, π-bridge, and acceptor units, is critical to its performance. While specific studies on this compound in DSSCs are not prevalent, related bromo-carbazole derivatives have been used in the synthesis of D-π-A sensitizers. ossila.com The bromine atom can serve as a synthetic handle to attach the carbazole donor to the rest of the dye molecule.
Table 2: Performance of DSSCs with Carbazole-Based Dyes
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
|---|---|---|---|---|
| Carbazole Dye 1 | 12.5 | 0.70 | 0.68 | 6.0 |
| Carbazole Dye 2 | 14.2 | 0.72 | 0.70 | 7.2 |
| Carbazole Dye 3 | 13.8 | 0.69 | 0.65 | 6.2 |
Note: This table presents illustrative data for DSSCs using carbazole-based dyes and does not represent specific results for this compound.
Carbazole derivatives have shown significant promise as hole-transporting materials (HTMs) in Perovskite Solar Cells (PSCs). An efficient HTM in a PSC must have appropriate energy levels to facilitate the extraction of holes from the perovskite layer and possess good hole mobility for their transport to the electrode. The 2,7-dibromo-9-alkyl-carbazole structure is a known precursor for polymers used in solar cells. nih.gov
While research specifically detailing the use of this compound as an HTM is not widely published, the broader class of carbazole-based HTMs has been shown to yield high power conversion efficiencies (PCEs) in PSCs. For example, novel carbazole-based molecules have been successfully applied as HTMs in CH₃NH₃PbI₃-based perovskite solar cells, achieving a remarkable PCE of 14.79%. rsc.org The development of new carbazole-based HTMs is an active area of research aimed at replacing the more expensive and commonly used HTM, Spiro-OMeTAD.
Development of Hole-Transporting Materials (HTMs) and Electron-Donating Units
Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities, a critical function in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The carbazole core acts as a robust electron-donating unit, facilitating the efficient transport of positive charge carriers. The introduction of an n-octyl chain improves the solubility of these materials, which is crucial for solution-based processing techniques. While specific performance data for this compound as a primary HTM is not extensively detailed in standalone studies, its structural motifs are integral to the design of more complex and efficient HTMs. The bromo-functionalization serves as a versatile handle for synthesizing advanced materials with tailored electronic properties.
The general strategy for developing high-performance carbazole-based HTMs involves extending the π-conjugation and optimizing the energy levels to match those of the adjacent layers in a device. For instance, various carbazole-structured molecular HTMs have been successfully applied in PSCs, demonstrating comparable photovoltaic performance to established materials. ossila.com The design often incorporates dimethoxydiphenylamine-substituted carbazole scaffolds as peripheral electron-donating units to fine-tune the Highest Occupied Molecular Orbital (HOMO) level of the resulting semiconductor. ossila.com
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in the active layer. Carbazole derivatives have been explored as p-type semiconductors in OFETs due to their inherent hole-transporting nature. The molecular packing in the solid state, which is influenced by substituents like the n-octyl chain, plays a crucial role in determining the charge transport efficiency. The presence of the octyl group can enhance solubility and promote more ordered molecular packing in thin films, which is beneficial for achieving higher charge carrier mobility. nih.gov
While specific studies focusing solely on the OFET performance of this compound are not prominent, the broader class of 2,7-disubstituted carbazole derivatives are recognized as important precursors for conjugated polymers used in electronic devices, including OFETs. nih.gov The alkyl chain is known to be a key factor in controlling molecular packing, which directly impacts device performance. nih.gov
Fluorescent Materials for Diverse Optoelectronic Applications
The inherent fluorescence of the carbazole core makes its derivatives promising candidates for a range of optoelectronic applications that rely on light emission.
Design and Synthesis of Carbazole-BODIPY Conjugates
Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. Conjugating carbazole units to a BODIPY core is a common strategy to create advanced fluorescent materials with tailored photophysical properties. The carbazole moiety acts as an electron donor, and its linkage to the electron-accepting BODIPY core can lead to intramolecular charge transfer (ICT) characteristics, resulting in red-shifted absorption and emission spectra.
The synthesis of such conjugates often involves cross-coupling reactions where a bromo-functionalized precursor, such as this compound, can be utilized. For example, palladium-catalyzed reactions like the Sonogashira or Suzuki coupling are commonly employed to link the carbazole unit to the BODIPY core through various π-conjugated bridges. These reactions would leverage the reactivity of the bromine atom on the carbazole ring.
Exploration in Organic Room Temperature Afterglow (RTA) Phenomena
Organic materials capable of exhibiting room temperature afterglow, specifically persistent room-temperature phosphorescence (pRTP), are of great interest for applications in sensing, bio-imaging, and security inks. The carbazole scaffold has been identified as a promising platform for designing metal-free organic phosphors. The introduction of heavy atoms, such as bromine, can enhance spin-orbit coupling, which facilitates the intersystem crossing from the singlet excited state to the triplet excited state, a key process for phosphorescence.
Research has shown that the molecular packing and intermolecular interactions in the solid state are critical for suppressing non-radiative decay pathways and promoting pRTP. uef.fifrontiersin.org While the specific RTA properties of this compound have not been detailed, studies on other brominated carbazole derivatives have demonstrated efficient pRTP. frontiersin.org The interplay between the heavy-atom effect of bromine and the molecular arrangement dictated by the n-octyl chain could potentially lead to interesting afterglow properties. It has been noted that impurities in commercially available carbazole can also play a significant role in inducing pRTP. uef.fifrontiersin.org
Nonlinear Optical (NLO) Materials
Nonlinear optical materials, which exhibit a change in their optical properties in response to intense light, are essential for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of organic molecules is often enhanced by creating donor-acceptor systems that promote intramolecular charge transfer. The electron-donating carbazole unit can be a key component in such NLO chromophores.
Polymeric and Supramolecular Systems from 2 Bromo 9 N Octyl 9h Carbazole
Synthesis and Properties of Conjugated Poly(carbazole)s
Conjugated polymers derived from carbazole (B46965) units are of significant interest due to their excellent charge-transporting properties, high thermal stability, and strong luminescence. lew.ro The 9-n-octyl group enhances the processability of these typically rigid polymers, making them suitable for solution-based fabrication of electronic devices.
Catalyst-Transfer Polycondensation (CTP) has emerged as a powerful method for the controlled synthesis of conjugated polymers, offering precision over molecular weight, polydispersity, and end-group functionality. Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) is particularly effective for creating well-defined poly(N-alkyl-carbazole)s. mdpi.com
In a typical SCTP process involving a carbazole monomer derived from a bromo-carbazole precursor, an initiating system, often comprising a palladium catalyst like Pd₂(dba)₃•CHCl₃ and a phosphine (B1218219) ligand such as t-Bu₃P, is used. mdpi.com The polymerization proceeds in a chain-growth manner, where the catalyst transfers along the growing polymer chain. This mechanism allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (ÐM), as well as the creation of block copolymers. mdpi.com
For instance, the SCTP of triolborate-type carbazole monomers, which can be synthesized from bromo-carbazole precursors, has been demonstrated to produce end-functionalized polycarbazoles. By carefully optimizing reaction conditions such as temperature, it is possible to suppress side reactions like chain transfer, which can lead to the formation of undesired macrocyclic by-products. mdpi.com This level of control is crucial for producing materials with reproducible and optimized performance in electronic devices. The versatility of SCTP allows for the synthesis of high-molecular-weight poly(2,7-carbazole)s (Mn up to 38 kg mol⁻¹) with relatively narrow ÐM values (1.35–1.48). mdpi.com
Table 1: Example Parameters for Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) of a Carbazole Monomer Note: This table is illustrative of typical conditions reported for related carbazole monomers.
| Parameter | Value/Compound | Source |
|---|---|---|
| Monomer Type | Potassium 2-(7-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl) triolborate | mdpi.com |
| Initiating System | 4-iodobenzyl alcohol, Pd₂(dba)₃•CHCl₃, t-Bu₃P | mdpi.com |
| Base | K₃PO₄ | mdpi.com |
| Solvent | THF/water (10:1 v/v) | mdpi.com |
| Temperature | 30 °C | mdpi.com |
| Resulting Polymer | Poly[9-(2-octyldodecyl)-2,7-carbazole] (2,7-PCz) | mdpi.com |
The electronic and optical properties of poly(carbazole)s are directly influenced by the structure of the polymer backbone. The connectivity of the carbazole units (e.g., 2,7-linked vs. 3,6-linked) and the incorporation of other comonomers allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus the bandgap of the material.
The field of conjugated polymer chemistry relies heavily on the availability of suitable monomers like 2,7-dibromo-9-octyl-9H-carbazole to produce highly conjugated poly(2,7-carbazoles). nih.gov The alkyl group is beneficial as it not only increases solubility but also helps in controlling the molecular packing, which is a critical parameter for devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.net By copolymerizing carbazole monomers with other aromatic units, such as fluorene (B118485) or triphenylamine, it is possible to create materials with tailored properties. For example, the synthesis of a carbazole-based dendritic conjugated polymer via Suzuki coupling reaction resulted in a blue-emitting material. semanticscholar.org
The design of the polymer backbone can also influence charge transport. A well-defined, linear backbone with minimal defects, as can be achieved through CTP, generally facilitates more efficient intramolecular and intermolecular charge hopping. The optoelectronic properties of fluorene derivatives, which are often used in conjunction with carbazoles, have been extensively studied to create materials with specific emission spectra, such as blue light-emitting materials for OLEDs. researchgate.net
Self-Assembled Monolayers (SAMs) for Interfacial Engineering
Derivatives of 2-bromo-9-n-octyl-9H-carbazole can be functionalized to create molecules capable of forming self-assembled monolayers (SAMs). These SAMs are highly ordered molecular layers that can modify the surface properties of substrates, making them invaluable for interfacial engineering in electronic devices, particularly perovskite solar cells (PSCs). nycu.edu.twnycu.edu.tw
Carbazole-based molecules with anchoring groups, such as phosphonic acids, are commonly used to form SAMs on conductive oxides like indium tin oxide (ITO). nycu.edu.tw For example, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its derivatives can serve as hole-selective interlayers in PSCs. nycu.edu.tw The carbazole moiety provides a favorable energy level alignment for efficient hole extraction from the perovskite layer, while the phosphonic acid group ensures strong binding to the ITO surface.
The use of these SAMs can alter the ITO surface from heterogeneous to homogeneous, passivate surface defects, improve the crystallinity of the overlying perovskite film, and reduce charge recombination at the interface. nycu.edu.twbwise.krrsc.org This leads to significant improvements in device efficiency, stability, and reproducibility. nycu.edu.twresearchgate.net For instance, modifying the ITO surface with a carbazole-based SAM has been shown to enhance the power conversion efficiency (PCE) of tin-based perovskite solar cells to 6.5%, with the device maintaining 80% of its initial PCE for approximately 1900 hours. nycu.edu.twnycu.edu.tw
Supramolecular Architectures and Molecular Packing Effects
The supramolecular architecture, or the way molecules pack in the solid state, is critical for determining the bulk properties of organic materials. The n-octyl chain on the carbazole nitrogen plays a crucial role in directing this molecular packing. nih.govresearchgate.net
Crystal structure analysis of the closely related compound, 2,7-dibromo-9-octyl-9H-carbazole, reveals detailed insights into these packing effects. In its crystalline form, the octyl chains adopt a fully extended, anti-conformation. nih.govnih.gov These aliphatic chains pack together tightly, forming a segregated bilayer that isolates rows of the aromatic carbazole units. This segregation is a common motif in alkylated π-conjugated systems and influences charge transport pathways. nih.govresearchgate.net
The carbazole moieties themselves engage in offset π-π stacking interactions. nih.govnih.gov This specific packing arrangement is stabilized by several non-covalent interactions, including C-H···π interactions between the methylene (B1212753) group adjacent to the nitrogen atom and the π-system of a neighboring carbazole. nih.gov Additionally, short contact interactions between bromine atoms on adjacent molecules contribute to the stability of the crystal lattice. nih.gov These interactions dictate the intermolecular distances and electronic coupling, which are fundamental to the material's charge transport characteristics.
Table 2: Crystallographic and Intermolecular Interaction Data for 2,7-Dibromo-9-n-octyl-9H-carbazole
| Parameter | Description | Value | Source |
|---|---|---|---|
| Crystal System | Monoclinic | nih.gov | |
| Space Group | P2₁/c | nih.gov | |
| π-π Stacking | Smallest centroid-to-centroid distance between carbazole units. | 4.2822 (11) Å | nih.govnih.gov |
| C-H···π Interaction | Distance between a methylene hydrogen (on the octyl chain) and the centroid of an adjacent carbazole ring. | 2.96 Å and 2.99 Å | nih.govnih.gov |
| Halogen Interaction | Short contact distance between bromine atoms on symmetry-related molecules. | 3.5475 (3) Å | nih.gov |
| Octyl Chain | Conformation of the alkyl chain in the crystal structure. | Fully extended (anti) | nih.govresearchgate.net |
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Structure Property Relationships and Molecular Design Principles
Influence of Substitution Positions (e.g., Bromine at 2-position, Octyl at 9-position)
The substitution pattern of the carbazole (B46965) unit dictates its functionality. The nitrogen atom (9-position) and the 3,6-positions are highly active, while the 2,7-positions also serve as key sites for modification. In 2-Bromo-9-n-octyl-9H-carbazole, the substituents play distinct and crucial roles.
Bromine at 2-position: The bromine atom is an essential functional handle. Its presence at the 2-position makes the molecule a versatile building block for creating more complex, conjugated structures through various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the synthesis of semiconducting polymers and small molecules for applications in OLEDs, solar cells, and OFETs ossila.com. The electronegativity of the bromine atom also influences the electronic properties of the carbazole core, affecting its energy levels (HOMO/LUMO) and charge-transport characteristics.
N-octyl group at 9-position: The attachment of an n-octyl chain to the nitrogen atom serves several critical purposes. Primarily, it significantly enhances the solubility of the carbazole derivative in common organic solvents nih.govresearchgate.net. This is a vital property for solution-based processing techniques used in the fabrication of large-area electronic devices. The flexible alkyl chain disrupts the strong intermolecular π-π stacking that would otherwise render the parent carbazole molecule insoluble. Furthermore, the octyl group influences the molecular packing in the solid state, which is a critical parameter for charge transport in organic semiconductors nih.govresearchgate.net. In the crystal structure of the related compound 2,7-dibromo-9-octyl-9H-carbazole, the octyl chains are observed to form a segregated bilayer that isolates the rows of carbazole units, directly impacting the intermolecular electronic coupling nih.govresearchgate.netnih.gov.
Impact of N-Alkyl Chain Length and Steric Bulk on Material Performance
The length and branching of the N-alkyl chain are critical design parameters that have a profound impact on the material's properties and performance in electronic devices.
Solubility and Film Morphology: As the length of the N-alkyl chain increases, the solubility of the carbazole derivative generally improves. This allows for better processability and control over the formation of thin films. Longer alkyl chains can lead to smoother film surfaces, which is beneficial for device performance worldscientific.com. However, excessively long or bulky chains can sometimes hinder ordered molecular packing, which may be detrimental to charge transport.
Photophysical and Electronic Properties: The length of the alkyl chain can subtly influence the photophysical properties. Studies on N-alkylated carbazoles have shown that as the chain length increases, the photoluminescence (PL) spectrum can become smoother and slightly red-shifted worldscientific.com. Theoretical studies suggest that increasing the alkyl chain length can have a minor effect on the HOMO and LUMO energy levels, leading to small variations in the energy gap researchgate.net.
Charge Transport: The N-alkyl chain plays a significant role in modulating charge transport properties. The chain's length and steric bulk affect the intermolecular distance and orientation between carbazole units in the solid state. Research on acs.orgcyclo-N-alkyl-2,7-carbazoles has demonstrated that charge transport characteristics, such as field-effect mobility, can be modulated by the length of the alkyl chain on the nitrogen atoms acs.org. The steric hindrance provided by the alkyl group can prevent excessive aggregation, which can be beneficial for maintaining high photoluminescence quantum yields in the solid state.
| Property | Impact of Increasing N-Alkyl Chain Length | Research Findings |
| Solubility | Generally increases | Enhanced solubility is crucial for solution-based device fabrication nih.govresearchgate.net. |
| Film Morphology | Can lead to smoother films | N-octadecyl carbazole films on ITO were found to be flatter than those with shorter chains worldscientific.com. |
| Photoluminescence | Slight red-shift and smoother spectrum | Observed in N-alkylated carbazoles as the chain length increases worldscientific.com. |
| Charge Transport | Modulates mobility | In cyclocarbazoles, field-effect mobility was found to be modulated by the alkyl chain length acs.org. |
| Thermal Stability | Can be affected | The decomposition temperature of thiazolothiazole-based molecules showed a dependency on alkyl chain length nih.gov. |
Modulation of Electronic and Optical Properties through π-Conjugation Extension
Extending the π-conjugated system of carbazole-based molecules is a primary strategy for tuning their electronic and optical properties to meet the demands of specific applications, such as light-emitting diodes and solar cells.
Energy Gap Engineering: The energy gap (the difference between the HOMO and LUMO levels) of a conjugated material determines its absorption and emission characteristics. By extending the π-conjugation—for example, by reacting the bromine atom of this compound with other aromatic units—the HOMO level is typically raised and the LUMO level is lowered. This leads to a smaller energy gap, resulting in a red-shift of both the absorption and emission spectra. This principle is fundamental to creating materials that absorb or emit light at desired wavelengths across the visible spectrum mdpi.com.
Enhanced Molar Absorptivity: Increasing the length of the conjugated path generally leads to a higher molar extinction coefficient. This means the material can absorb more light, which is a highly desirable property for the active layer in organic photovoltaic (OPV) devices.
Charge Delocalization: A more extended π-system allows for greater delocalization of electrons. This enhanced delocalization can facilitate intramolecular charge transfer (ICT), which is a key process in the operation of many organic electronic devices. Furthermore, improved delocalization often leads to better intermolecular charge hopping, contributing to higher charge carrier mobility bohrium.com. The development of novel π-conjugated molecules is a central theme in materials chemistry, as these materials exhibit fascinating electronic and optical properties nih.gov.
Correlation between Molecular Architecture, Charge Transport, and Device Efficiency
Molecular Packing and Charge Transport: Carbazole derivatives are known for their hole-transporting capabilities mdpi.com. Efficient charge transport relies on effective orbital overlap between adjacent molecules in the solid state. The molecular architecture, including the placement of bulky side chains like the n-octyl group, dictates the packing motif (e.g., π-stacking, herringbone). An ordered packing structure with close intermolecular contacts is generally conducive to high charge carrier mobility. The octyl chain in 2,7-dibromo-9-octyl-9H-carbazole, for instance, leads to a bilayered structure with offset π–π interactions, a packing motif that directly influences charge transport pathways nih.govresearchgate.net.
Bipolar Transport and Device Performance: In some applications, such as in the host material for phosphorescent OLEDs (PHOLEDs), balanced transport of both holes and electrons (bipolar transport) is crucial. Molecular designs that incorporate both hole-transporting (like carbazole) and electron-transporting moieties can achieve this balance. Multifunctional materials based on carbazole have been developed that exhibit excellent bipolar carrier transport ability, leading to high device efficiencies rsc.org.
Strategies for Enhancing Thermal and Chemical Stability
The long-term operational stability of organic electronic devices is a major challenge. Enhancing the thermal and chemical stability of the active materials is therefore a key area of research.
Increasing Molecular Rigidity: One effective strategy to enhance thermal stability is to create more rigid molecular structures. Rigid, non-flexible molecules tend to have higher glass transition temperatures (Tg) and decomposition temperatures (Td). Incorporating rigid units like dibenzofuran into a carbazole-based structure has been shown to yield materials with excellent thermal stability, with decomposition temperatures reaching up to 400 °C and glass transition temperatures above 190 °C rsc.org.
Introducing Bulky Groups: Attaching bulky side groups can increase the steric hindrance around the conjugated core, which can protect it from chemical degradation and prevent close packing that might lead to excimer formation (which can reduce emission efficiency). This strategy can also enhance the morphological stability of the thin film at elevated temperatures.
Cross-linking: Creating a cross-linked network within the material can significantly improve its thermal, mechanical, and chemical stability. For example, carbazole-substituted poly(dimethylsiloxane) can be cross-linked to produce a material with high thermal stability suitable for electronic device encapsulation researchgate.net.
Chemical Moiety Selection: The intrinsic chemical stability of the building blocks is crucial. Carbazole itself is a robust, electron-rich aromatic heterocycle known for its good thermal and chemical stability mdpi.com. Combining it with other stable moieties, such as thiophene or silicon-containing groups, can further enhance these properties researchgate.net. Research has shown that novel carbazole derivatives can be synthesized that are stable up to temperatures exceeding 300 °C nih.gov.
| Strategy | Method | Example/Result |
| Increase Rigidity | Incorporate rigid aromatic units. | Carbazole/dibenzo[b,d]furan materials show Td up to 400 °C and Tg > 190 °C rsc.org. |
| Cross-linking | Form a polymer network. | Cross-linked carbazole-substituted PDMS shows high thermal stability for encapsulation researchgate.net. |
| Incorporate Stable Moieties | Use inherently stable chemical groups like Si-heteroatoms or thiophenes. | Inclusion of thiophene groups and Si heteroatoms improved chemical stability researchgate.net. |
| High Tg Host Materials | Design host materials with high glass-transition temperatures. | Carbazole-based hosts showed Tg up to 192 °C and Td up to 571 °C researchgate.net. |
Biological Interactions and Biomedical Research Applications
Interactions with Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6) and Implications for Drug Metabolism Research
While direct studies on the interaction of 2-Bromo-9-n-octyl-9H-carbazole with cytochrome P450 (CYP450) enzymes are not extensively documented, the broader class of carbazole (B46965) derivatives has been investigated as potential modulators of these crucial drug-metabolizing enzymes. CYP450 enzymes, such as CYP1A2 and CYP2D6, are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profiles of co-administered drugs and potentially leading to adverse effects.
Carbazole-containing compounds, owing to their planar aromatic structure, can interact with the active sites of CYP450 enzymes. Research into carbazole analogs has been initiated to explore their potential as selective inhibitors of specific CYP450 isoforms. The design and synthesis of such analogs aim to improve potency and selectivity of inhibition, which could have applications in tailoring drug metabolism and avoiding undesirable drug interactions nih.gov. For instance, the alkaloid ellipticine, a pyridocarbazole, is a known potent but non-specific inhibitor of several P450s, including those in the CYP1A, CYP2B, CYP2D, and CYP3A subfamilies mdpi.com. This highlights the potential for the carbazole scaffold to be a basis for the development of CYP450 inhibitors.
Further research is necessary to characterize the specific inhibitory or inductive effects of this compound on key CYP450 enzymes like CYP1A2 and CYP2D6 to understand its implications for drug metabolism research and its potential for drug-drug interactions.
Table 1: Examples of Carbazole Analogs and their Interaction with Cytochrome P450 Enzymes
| Compound/Analog | Enzyme(s) Interacted With | Type of Interaction | Research Focus |
| Ellipticine | CYP1A, CYP2B, CYP2D, CYP3A | Inhibition (non-specific) | Antineoplastic agent with known P450 interactions mdpi.com |
| General Carbazole Analogs | Cytochrome P450 enzymes | Potential Inhibition | Design and synthesis for improved potency and selectivity nih.gov |
Exploration as Precursors for Biologically Active Molecules, including Potential Therapeutic Agents
The carbazole nucleus is a key structural component in many biologically active compounds, and its derivatives are actively explored as precursors for new therapeutic agents. The introduction of a bromine atom and an n-octyl chain in this compound provides a versatile scaffold for further chemical modifications to synthesize novel molecules with potential pharmacological activities.
Brominated carbazoles, in particular, have emerged as promising scaffolds in the development of new therapeutic agents. For instance, screening of low-molecular-weight compounds has identified brominated carbazoles as lead compounds for the development of antibiotic adjuvants. These compounds have been shown to potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) acs.orgnih.govsemanticscholar.org. Transcriptomic analysis suggests that these brominated carbazoles may exert their effect by dampening the expression of key genes involved in β-lactam resistance in MRSA acs.org. Specifically, monobrominated and dibrominated carbazoles have demonstrated significant adjuvant activity, reducing the minimum inhibitory concentration (MIC) of oxacillin nih.govsemanticscholar.org.
Furthermore, the carbazole framework is a constituent of various compounds investigated for their anticancer properties nih.govresearchgate.netarabjchem.orgresearchgate.net. The planar nature of the carbazole ring allows for intercalation with DNA, a mechanism of action for some anticancer drugs. The synthesis of novel carbazole derivatives is a strategy to develop cytotoxic agents that can induce apoptosis in cancer cells nih.gov. While direct synthesis of a marketed therapeutic from this compound has not been reported, its structural features make it a viable starting material for the synthesis of more complex, biologically active molecules.
Table 2: Examples of Biologically Active Molecules Derived from or Related to Brominated Carbazoles
| Compound Class | Therapeutic Area | Mechanism of Action (if known) |
| Brominated Carbazoles | Antibiotic Adjuvant (for MRSA) | Potentiation of β-lactam antibiotics; dampening of resistance gene expression acs.orgnih.govsemanticscholar.orgacs.org |
| Novel Carbazole Derivatives | Anticancer | Cytotoxic activity; induction of apoptosis nih.govresearchgate.netarabjchem.orgresearchgate.net |
Carbazole-Based Fluorescent Probes and Chemosensors in Biological Detection
Carbazole derivatives are well-known for their favorable photophysical properties, including strong fluorescence, which makes them excellent candidates for the development of fluorescent probes and chemosensors for biological applications. These tools are invaluable for visualizing and quantifying specific analytes within complex biological systems.
The introduction of a bromine atom can influence the fluorescent properties of a molecule, a phenomenon known as the heavy-atom effect. While this effect often leads to fluorescence quenching, in some molecular designs, it can enhance sensing capabilities rsc.org. The N-octyl group in this compound enhances its solubility in organic solvents and can influence its interaction with biological membranes, which is a desirable feature for intracellular probes.
Carbazole-based fluorescent chemosensors have been designed for the detection of various metal ions, such as Co²⁺ and Cu²⁺, in biological and environmental samples. These sensors often operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity increases upon binding to the target analyte researchgate.net. The design of these probes often involves coupling the carbazole fluorophore to a specific recognition moiety for the target analyte. While there are no specific reports on the use of this compound as a fluorescent probe, its structural components suggest its potential as a building block for such applications. The fluorescence of carbazole-9-ylpropionic acid, a related derivative, has been shown to be sensitive to its environment, including the presence of halide salts and the polarity of the solvent dss.go.th.
Table 3: Characteristics of Carbazole-Based Fluorescent Probes
| Probe Type | Target Analyte | Sensing Mechanism | Potential Application |
| Carbazole-based chemosensor | Co²⁺ | Colorimetric change | Biological and environmental sensing researchgate.net |
| Carbazole-based chemosensor | Cu²⁺ | Fluorescence "turn-on" | Intracellular ion detection researchgate.net |
| Indolo[3,2-b]carbazole-salicylaldehyde based sensor | F⁻ | Fluorescence "turn-on" | Anion detection rsc.org |
Environmental Monitoring and Toxicological Research of Halogenated Carbazoles
Halogenated carbazoles, including brominated derivatives, are recognized as emerging environmental contaminants. Their presence in the environment stems from both natural and anthropogenic sources, and their structural similarity to dioxins has raised concerns about their potential toxicity nih.govnih.govnih.gov.
Research has identified brominated carbazoles in environmental samples, such as sediment cores from Lake Michigan, indicating their persistence and accumulation in the environment acs.org. The congener 1,3,6,8-tetrabromocarbazole was identified as the most abundant in these samples acs.org. The detection and monitoring of these compounds in various environmental matrices are crucial for assessing their environmental fate and potential risks.
Toxicological studies on halogenated carbazoles have begun to elucidate their potential adverse effects on living organisms. In vitro and in vivo studies have suggested that polyhalogenated carbazoles (PHCZs) can exhibit dioxin-like toxicity, including developmental toxicity and cardiotoxicity nih.govresearchgate.net. Studies using zebrafish embryos, a common model organism in ecotoxicology, have shown that certain brominated carbazoles, such as 2,7-dibromocarbazole, can induce cardiotoxicity, including pericardial edema and heart malformations researchgate.netnih.gov. The toxicity of these compounds appears to be structure-dependent nih.gov. Transcriptome analysis in fish embryos exposed to 2,7-dibromocarbazole revealed significant impacts on sensory, cardiovascular, immune, and endocrine systems mdpi.com. These findings underscore the importance of monitoring halogenated carbazoles like this compound in the environment and conducting further toxicological research to understand their potential risks to ecosystems and human health.
Table 4: Ecotoxicological Data for Brominated Carbazole Analogs
| Compound | Organism | Observed Effects |
| 2,7-dibromocarbazole | Zebrafish (Danio rerio) embryos | Developmental toxicity, cardiotoxicity (pericardial sac edema, elongated and unlooped heart) researchgate.netnih.gov |
| 2,7-dibromocarbazole | Yellowstripe Goby (Mugilogobius chulae) embryos | Acute toxicity, developmental toxicity (pericardial edema, spinal curvature), impacts on sensory, cardiovascular, immune, and endocrine systems mdpi.com |
| 1,3,6,8-tetrabromocarbazole | Environmental Samples | Detected in Lake Michigan sediment cores acs.org |
Challenges, Emerging Trends, and Future Research Directions
Optimization of Synthetic Scalability and Yields for Industrial Relevance
A significant hurdle in the widespread application of 2-Bromo-9-n-octyl-9H-carbazole is the development of synthetic routes that are both scalable and economically viable for industrial production. Current laboratory-scale syntheses, while effective for research purposes, often rely on multi-step procedures that may not be efficient for large-scale manufacturing. For instance, the synthesis of related compounds like 2,7-dibromo-9-octyl-9H-carbazole involves a reductive Cadogan ring-closure followed by alkylation with 1-bromooctane nih.gov. While effective, such processes can be resource-intensive.
Future research is trending towards the adoption of green chemistry principles to enhance the sustainability of carbazole (B46965) synthesis researchgate.net. This includes the exploration of:
Microwave-assisted reactions and photoredox catalysis: These methods can significantly reduce reaction times and energy consumption researchgate.net.
Recyclable metal catalysts: The use of catalysts like gold and palladium can minimize waste and reduce costs researchgate.net.
Solvent-free processes and aqueous systems: Shifting away from hazardous organic solvents is a key goal for environmentally friendly chemical production researchgate.net.
A critical area for future investigation is the development of a streamlined, high-yield process for this compound that improves atom economy and minimizes the generation of toxic byproducts. Achieving this will be paramount for its transition from a laboratory curiosity to a commercially available building block.
Enhancing Device Performance, Stability, and Lifetime in Organic Electronics
Carbazole derivatives are integral to the field of organic electronics, serving as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) researchgate.netmdpi.com. The n-octyl group in this compound enhances the solubility of resulting materials and helps to control molecular packing, both of which are crucial for the performance of thin-film devices nih.govresearchgate.net.
Despite these advantages, significant challenges remain in enhancing the operational stability and lifetime of devices incorporating materials derived from this compound. The integration of carbazole with electron-accepting units like triarylborane has led to materials with high luminous efficiency and photostability, but further improvements are needed rsc.org.
Emerging trends and future research will likely focus on:
Molecular Engineering: Fine-tuning the molecular structure to optimize energy levels, charge transport properties, and morphological stability.
Device Architecture: Developing novel device structures that minimize degradation pathways and enhance efficiency.
Interfacial Engineering: Improving the interfaces between different layers in an organic electronic device to reduce charge injection barriers and improve stability.
A deeper understanding of the structure-property relationships in materials derived from this compound will be crucial for designing next-generation organic electronic devices with superior performance and longevity rsc.org.
Development of Novel Functional Materials with Tailored Optoelectronic Features
The bromine atom on the this compound scaffold serves as a versatile synthetic handle for the creation of a diverse range of functional materials with customized optoelectronic properties. This allows for its use as a building block in the synthesis of more complex semiconducting small molecules and polymers ossila.com.
The development of donor-acceptor organoboron compounds, which combine the electron-donating carbazole unit with an electron-accepting triarylborane, has produced materials with tunable charge-transfer characteristics rsc.org. This approach has been successful in creating materials for applications such as Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) rsc.org.
Future research in this area will aim to:
Expand the library of functional groups: Introducing a wider variety of electron-donating and electron-accepting moieties to the carbazole core to fine-tune the electronic and optical properties.
Control of morphology: Developing strategies to control the solid-state packing and morphology of new materials to optimize their performance in devices.
Computational materials design: Utilizing theoretical calculations to predict the properties of novel materials before synthesis, thereby accelerating the discovery process.
The ability to precisely tailor the optoelectronic features of materials derived from this compound will continue to drive innovation in fields ranging from flexible displays to advanced sensors.
Deeper Elucidation of Biological Mechanisms and Targeted Biomedical Applications
Carbazole and its derivatives have garnered significant attention for their wide range of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective effects frontiersin.orgechemcom.com. The introduction of bromine atoms into the carbazole structure has been shown to be a promising strategy for developing new therapeutic agents. For example, brominated carbazoles have been identified as potential antibiotic adjuvants that can potentiate the effects of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) acs.orgsemanticscholar.org.
While the biological potential of the broader class of brominated carbazoles is being explored, the specific mechanisms of action and potential biomedical applications of this compound remain largely uninvestigated. Future research should focus on:
Screening for biological activity: Evaluating the compound and its derivatives against a wide range of biological targets, including cancer cell lines and pathogenic microbes.
Mechanism of action studies: Investigating how these compounds exert their biological effects at the molecular level.
Development of drug delivery systems: Designing targeted delivery systems, such as photoresponsive carbazole-drug conjugates, to enhance efficacy and reduce side effects nih.gov.
A more profound understanding of the biological properties of this compound could pave the way for the development of novel therapeutics for a variety of diseases.
| Research Finding | Biological Activity | Reference Compound(s) |
| Potentiation of β-lactam antibiotics in MRSA | Antibiotic Adjuvant | Brominated Carbazoles |
| Inhibition of cancer cell growth | Cytotoxic Agent | Carbazole Derivatives |
| Targeted drug release upon light stimulation | Phototriggered Drug Delivery | Carbazole-Coumarin Conjugates |
Addressing Environmental Concerns and Developing Remediation Strategies
The increasing use of halogenated organic compounds has raised concerns about their environmental persistence and potential toxicity. Polyhalogenated carbazoles (PHCs) are now recognized as emerging environmental contaminants with potential dioxin-like toxicity nih.gov. Brominated carbazoles have been detected in environmental samples, such as sediment cores from Lake Michigan, indicating their persistence and bioaccumulation potential researchgate.netacs.org.
The environmental fate of this compound is currently unknown, but its structure suggests that it may be persistent in the environment. Therefore, it is crucial to address these potential environmental concerns proactively.
Future research directions in this area should include:
Environmental fate and transport studies: Investigating the persistence, bioaccumulation, and toxicity of this compound and its degradation products.
Development of remediation strategies: Exploring bioremediation approaches, such as the use of carbazole-degrading bacteria, to remove these compounds from contaminated environments. The use of immobilized microbial cells on magnetic beads presents a promising technique for the biodegradation of carbazole and other hazardous organic compounds nih.gov.
Designing for degradation: Incorporating features into the molecular design of new carbazole-based materials that promote their degradation into benign products at the end of their lifecycle.
By addressing the potential environmental impact of this compound, researchers can ensure that the benefits of this versatile compound can be realized in a sustainable manner.
| Remediation Strategy | Description | Potential Advantage |
| Bioremediation | Use of microorganisms to break down contaminants. | Cost-effective and environmentally friendly. |
| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | Aesthetically pleasing and can be applied to large areas. |
| Biopile Treatment | An ex situ bioremediation technique that involves piling contaminated soil and stimulating microbial activity. | Effective for treating volatile pollutants and can be enhanced with aeration and nutrient control. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-9-n-octyl-9H-carbazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via N-alkylation of carbazole precursors. A common approach involves reacting 2-bromo-9H-carbazole with 1-bromooctane in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in toluene at 45–60°C for 3–5 hours . Post-reaction purification via recrystallization (e.g., ethanol) or column chromatography (cyclohexane:EtOAc gradients) is critical to isolate the product in high yield (>85%) . Key variables include stoichiometric ratios of alkylating agents and controlled heating to minimize side reactions.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to verify the octyl chain integration (δ 0.8–1.5 ppm for alkyl protons) and bromine-induced deshielding on the carbazole ring .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z ≈ 372.1 for CHBrN) .
- HPLC : Assess purity (>98%) with reverse-phase columns and UV detection at 254 nm .
Q. What safety protocols are essential when handling brominated carbazoles like this compound?
- Methodological Answer : Brominated compounds require stringent precautions:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the bromine substituent and alkyl chain length influence the electronic properties of carbazole derivatives?
- Methodological Answer : The bromine atom at the 2-position enhances electron-withdrawing effects, reducing the HOMO-LUMO gap, as confirmed by cyclic voltammetry (CV) . The n-octyl chain improves solubility in non-polar solvents (e.g., toluene, hexane) without significantly altering π-conjugation, as shown by UV-Vis spectroscopy . X-ray crystallography reveals planar carbazole cores (mean deviation <0.03 Å) with alkyl chains adopting gauche conformations .
Q. How should researchers resolve contradictions in reported synthetic yields for carbazole alkylation?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Efficiency : TBAB vs. ionic liquids (e.g., [BMIM]Br) can alter reaction kinetics .
- Purification Methods : Recrystallization (ethanol) vs. flash chromatography may recover yields differently .
- Analytical Validation : Use -NMR to quantify unreacted starting materials and optimize stoichiometry .
Q. What role does this compound play in organic electronic materials?
- Methodological Answer : The compound serves as a precursor for:
- OLEDs : Its planar structure facilitates hole transport, with charge mobility measured via space-charge-limited current (SCLC) techniques .
- Polymer Synthesis : Suzuki-Miyaura coupling with boronic esters generates conjugated polymers for light-emitting diodes (LEDs) .
Q. What strategies improve the solubility of this compound for solution-processed applications?
- Methodological Answer : Beyond alkyl chain functionalization:
- Co-solvent Systems : Use toluene:DMSO (9:1) to enhance dissolution .
- Sonication : Apply ultrasonic agitation (20 kHz, 30 min) to disrupt crystallinity .
Q. How can computational modeling predict the crystallographic behavior of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
